5H,7H-furo[3,4-d]pyrimidin-2-amine
Description
Significance of Fused Heterocyclic Compounds in Medicinal Chemistry
The amalgamation of different heterocyclic rings gives rise to novel scaffolds with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. scispace.com This structural diversity allows for the fine-tuning of physicochemical properties, which is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The pyrimidine (B1678525) ring, a key component of nucleobases, is a prevalent feature in many therapeutic agents, and its fusion with other heterocycles, such as a furan (B31954) ring, generates scaffolds with significant potential in medicinal chemistry. scispace.com
Overview of the Furo[3,4-d]pyrimidine (B15215042) Scaffold within the Pyrimidine Class
The furo[3,4-d]pyrimidine scaffold is an isomeric variation of the more extensively studied furo[2,3-d]pyrimidine (B11772683) system. researchgate.netresearchgate.net While both belong to the broader class of furopyrimidines, the arrangement of the fused rings significantly influences their chemical properties and biological activities. The pyrimidine core itself is a π-deficient system due to the presence of two electronegative nitrogen atoms, which influences its reactivity and interaction with biological macromolecules. scialert.net
Research on furo[3,4-d]pyrimidine derivatives has been comparatively limited. However, existing studies indicate their potential as antineoplastic agents. For instance, certain mono- and diamino-derivatives of a furo[3,4-d]pyrimidine core have demonstrated potent antineoplastic activity.
While direct and extensive research on the furo[3,4-d]pyrimidine scaffold is not as abundant as on its furo[2,3-d]pyrimidine isomer, the latter has been widely investigated as a source of kinase inhibitors and anticancer agents. researchgate.net This suggests that the furo[3,4-d]pyrimidine core may also possess interesting biological properties worthy of further exploration.
Distinguishing Features of the 5H,7H-furo[3,4-d]pyrimidin-2-amine Core
The specific compound, this compound, possesses distinct structural features that are likely to influence its biological activity. The presence of the 2-amino group is particularly noteworthy. The 2-aminopyrimidine (B69317) moiety is a key pharmacophore in numerous approved drugs, where it often acts as a hydrogen bond donor and acceptor, facilitating crucial interactions with target proteins.
The "5H,7H-" designation indicates the presence of two saturated carbon atoms in the furan ring portion of the molecule, which imparts a degree of flexibility to the otherwise rigid fused system. This conformational adaptability could be advantageous for binding to the active sites of enzymes or receptors.
While direct experimental data on the distinguishing features of the this compound core is scarce, its structural similarity to other biologically active fused pyrimidines, such as the pyrido[3,4-d]pyrimidine (B3350098) series, suggests potential for selective biological activity. nih.gov For instance, 2-amino-pyrido[3,4-d]pyrimidine analogs have shown selective inhibitory effects against certain cancer cell lines. nih.gov
Research Findings on Furo[3,4-d]pyrimidine Derivatives
Although research on the specific this compound is limited, studies on related furo[3,4-d]pyrimidine derivatives have provided some insights into their potential therapeutic applications.
| Compound Class | Key Findings | Potential Application | Citation |
|---|---|---|---|
| Furo[3,4-d]pyrimidine derivatives | Demonstrated potent antineoplastic activity in preclinical studies. | Anticancer agents | researchgate.net |
| Pyrido[3,4-d]pyrimidine analogs (structurally similar) | Exhibited selective inhibitory effects against renal and breast cancer cell lines. | Anticancer agents | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-8-1-4-2-10-3-5(4)9-6/h1H,2-3H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCJUMAHADEOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648750-00-8 | |
| Record name | 5H,7H-furo[3,4-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations for the Furo 3,4 D Pyrimidine Scaffold
Strategies for the Construction of the Furo[3,4-d]pyrimidine (B15215042) Core
The assembly of the fused furo[3,4-d]pyrimidine ring system can be achieved through various synthetic strategies, primarily involving the construction of one ring onto a pre-existing second ring. These methods generally fall into two categories: cyclization and annulation reactions, and multicomponent reactions.
Cyclization reactions are a cornerstone for the synthesis of the furo[3,4-d]pyrimidine core. These strategies typically involve the intramolecular cyclization of a suitably functionalized precursor, which can be either a furan (B31954) or a pyrimidine (B1678525) derivative.
One documented approach begins with a substituted pyrimidine. For example, the synthesis of a 2-phenyl-4-phenylamino-7-methylfuro[3,4-d]pyrimidine derivative was achieved starting from 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid. The treatment of this pyrimidinecarboxylic acid with thionyl chloride (SOCl₂) facilitates an intramolecular cyclization to furnish the fused furo[3,4-d]pyrimidine ring system. nih.gov This method highlights the strategy of building the furan ring onto an existing pyrimidine core.
Alternatively, the pyrimidine ring can be constructed onto a furan precursor. A method for synthesizing 1,2-dihydrofuro[3,4-d]pyrimidine derivatives starts from 4-(2-azido-2-oxoethyl)furan-3-carbonyl azide. researchgate.net This furan-based precursor undergoes a series of reactions including a Curtius rearrangement, nucleophilic addition, and finally, an intramolecular cyclization to yield the desired furo[3,4-d]pyrimidine scaffold. researchgate.net
Annulation reactions, such as [4+2] cycloadditions, represent another powerful strategy for constructing fused heterocyclic systems. While direct examples for the 5H,7H-furo[3,4-d]pyrimidine core are not extensively detailed, analogous systems provide insight. For instance, [4+2] annulation reactions have been developed for the synthesis of 1,2,3,4-tetrahydrobenzofuro[3,2-d]pyrimidines, demonstrating the utility of this approach in creating fused furopyrimidine structures under thermal, catalyst-free conditions. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
| 2-Phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid | SOCl₂ | 2-Phenyl-4-phenylamino-7-methylfuro[3,4-d]pyrimidine | nih.gov |
| 4-(2-Azido-2-oxoethyl)furan-3-carbonyl azide | i) THF, reflux; ii) Benzene, reflux | 1,2-Dihydrofuro[3,4-d]pyrimidine derivatives | researchgate.net |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. This strategy is highly valued for its ability to reduce waste and simplify synthetic procedures. While specific MCRs for the 5H,7H-furo[3,4-d]pyrimidine scaffold are not prominently reported, the synthesis of structurally related pyrido[2,3-d]pyrimidines via MCRs provides a strong precedent. researchgate.netnih.gov
These reactions often involve the condensation of an aldehyde, an active methylene (B1212753) compound (like tetronic acid, an analog of a dihydrofuranone), and a 2,6-diaminopyrimidine derivative. researchgate.net Such a strategy, if adapted to a suitable furan-based precursor, could provide a direct entry to the furo[3,4-d]pyrimidine core. Theoretical studies on the mechanism of MCRs for pyrido[2,3-d]pyrimidines suggest a pathway involving Knoevenagel condensation, Michael addition, and subsequent cyclization steps, which could be extrapolated to guide the development of new MCRs for the target furo[3,4-d]pyrimidine system. nih.gov The advantages of MCRs, such as high yields and the use of environmentally benign solvents like water, make this an attractive area for future research in the synthesis of furo[3,4-d]pyrimidine derivatives. researchgate.net
Approaches to 5H,7H-furo[3,4-d]pyrimidin-2-amine and its Direct Precursors
Direct, documented synthetic routes to this compound are scarce in the literature. biosynth.comnih.gov However, based on established heterocyclic chemistry, plausible pathways can be proposed. A common strategy for introducing a 2-amino group onto a pyrimidine ring involves the cyclization of a precursor with guanidine (B92328) or a related reagent.
A hypothetical but chemically sound approach would involve the reaction of a 3,4-disubstituted furan derivative with guanidine. For instance, a furan-3,4-dicarbonitrile or a related derivative with two electrophilic centers could undergo condensation and cyclization with guanidine to directly form the 2-aminofuro[3,4-d]pyrimidine ring system.
Another viable strategy involves the conversion of a pre-formed furo[3,4-d]pyrimidine. This could start with the synthesis of a 2-chloro- or 2-thio-furo[3,4-d]pyrimidine derivative. These precursors, containing a suitable leaving group at the 2-position, could then be converted to this compound via nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent. The synthesis of related furo[3,4-d]pyrimidinones has been described, which could potentially be converted to a 2-chloro intermediate using reagents like phosphorus oxychloride (POCl₃). nih.gov
Functionalization and Diversification of the Furo[3,4-d]pyrimidine System
Once the furo[3,4-d]pyrimidine core is constructed, further diversification can be achieved through various chemical transformations to modulate the compound's properties.
Substitution reactions, particularly at the pyrimidine portion of the scaffold, are a key method for diversification. A study on a 2-phenyl-4-chloro-7-methylfuro[3,4-d]pyrimidine derivative demonstrated that the chloro group can be readily displaced by various aliphatic amines. nih.gov Heating the chloro-substituted furo[3,4-d]pyrimidine with amines such as diethylamine (B46881) or piperidine (B6355638) resulted in the formation of the corresponding 4-amino-substituted derivatives. nih.gov This highlights a robust method for introducing a range of amino functionalities at the C4 position.
| Furo[3,4-d]pyrimidine Precursor | Amine | Product | Reference |
| 2-Phenyl-4-chloro-7-methylfuro[3,4-d]pyrimidine | Diethylamine | 4-(Diethylamino)-2-phenyl-7-methylfuro[3,4-d]pyrimidine | nih.gov |
| 2-Phenyl-4-chloro-7-methylfuro[3,4-d]pyrimidine | Piperidine | 4-(Piperidin-1-yl)-2-phenyl-7-methylfuro[3,4-d]pyrimidine | nih.gov |
This reactivity is analogous to that seen in other fused pyrimidine systems, such as pyrido[3,4-d]pyrimidines, where a C4-chloro substituent is displaced in palladium-catalyzed cross-coupling reactions or standard nucleophilic aromatic substitutions to generate a library of diverse analogs. nih.gov
Further functionalization can occur at the nitrogen atoms of the heterocyclic core or at available carbon positions. The existence of 5,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine in chemical catalogs suggests that alkylation at the N5 and N7 positions of the furan moiety is feasible, likely through reaction with an alkyl halide in the presence of a base. shachemlin.com
Derivatization at carbon centers often requires the introduction of a functional handle, such as a halogen. While not specifically described for the furo[3,4-d]pyrimidine system, work on the analogous pyrrolo[2,3-d]pyrimidine scaffold has shown that the heterocyclic core can be iodinated. nih.gov This iodo-substituted intermediate can then participate in a variety of cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other groups. This suggests that halogenation of the furo[3,4-d]pyrimidine core could serve as a powerful strategy for C-C bond formation and further diversification.
Hydrogenation and Saturation of the Furo[3,4-d]pyrimidine Ring
The reduction of the furo[3,4-d]pyrimidine ring system to its partially or fully saturated counterparts, such as dihydro- and tetrahydro-furo[3,4-d]pyrimidines, is a key transformation for exploring the chemical space and accessing novel molecular architectures with potentially distinct biological activities. While specific literature on the hydrogenation of this compound is limited, the reduction of related furo[3,4-d]pyrimidine derivatives and analogous heterocyclic systems provides insight into potential synthetic strategies.
The existence of dihydrofuro[3,4-d]pyrimidine derivatives has been reported in the context of their evaluation as novel therapeutic agents. These compounds represent a partially saturated form of the furo[3,4-d]pyrimidine ring system. However, the detailed experimental conditions for the hydrogenation process to obtain these specific derivatives are not extensively documented in the available literature.
Drawing parallels from the broader field of heterocyclic chemistry, several established methods for the hydrogenation of furan and pyrimidine rings could be applied to the furo[3,4-d]pyrimidine scaffold.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for the saturation of heterocyclic rings. This typically involves the use of a metal catalyst and a source of hydrogen.
Catalysts: Common catalysts for the hydrogenation of aromatic and heterocyclic systems include platinum group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often supported on carbon (e.g., Pd/C). Nickel-based catalysts, such as Raney nickel, are also utilized. The choice of catalyst can influence the selectivity and efficiency of the reduction.
Hydrogen Source: Molecular hydrogen (H₂) is the most common hydrogen source, typically applied under pressure. Transfer hydrogenation, using molecules like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) as hydrogen donors, offers a milder alternative.
Reaction Conditions: The reaction conditions, including temperature, pressure, and solvent, are crucial parameters that need to be optimized for each specific substrate.
For instance, the hydrogenation of furfural, a related furan-containing compound, has been extensively studied, with various catalytic systems developed for the selective reduction of the furan ring. mdpi.com These methodologies could potentially be adapted for the saturation of the furan moiety within the furo[3,4-d]pyrimidine core.
Chemical Reduction:
Chemical reducing agents can also be employed for the saturation of the furo[3,4-d]pyrimidine ring.
Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents. lumenlearning.com However, their reactivity and selectivity towards the furo[3,4-d]pyrimidine system would need to be carefully evaluated. Sodium borohydride is generally less reactive and more selective than lithium aluminum hydride. lumenlearning.comresearchgate.net The reactivity of NaBH₄ can be enhanced by the use of additives. researchgate.net
The following table summarizes potential hydrogenation and reduction methods that could be explored for the saturation of the furo[3,4-d]pyrimidine ring, based on methodologies for related heterocyclic systems.
| Method | Potential Reagents and Catalysts | Potential Products | Notes |
| Catalytic Hydrogenation | H₂/Pd/C, H₂/PtO₂, H₂/Raney Ni | Tetrahydrofuro[3,4-d]pyrimidine | Reaction conditions (pressure, temperature) would need optimization. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Tetrahydrofuro[3,4-d]pyrimidine | Generally milder conditions than high-pressure hydrogenation. |
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Dihydro- or Tetrahydrofuro[3,4-d]pyrimidine | Selectivity between the furan and pyrimidine rings would be a key consideration. |
It is important to note that the presence of the 2-amino group on the pyrimidine ring of this compound may influence the reactivity and outcome of the hydrogenation reaction.
Sustainable and Efficient Synthetic Protocols
The development of sustainable and efficient synthetic methods is a cornerstone of modern organic chemistry. For the synthesis of furo[3,4-d]pyrimidine derivatives, including this compound, green chemistry principles such as the use of multicomponent reactions, environmentally benign solvents, and catalytic processes are highly desirable.
While specific green synthetic routes for this compound are not extensively reported, the synthesis of the isomeric furo[2,3-d]pyrimidines and other related heterocyclic systems using sustainable approaches provides a valuable blueprint.
Multicomponent Reactions (MCRs):
MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. Several MCRs have been developed for the synthesis of fused pyrimidine systems.
For example, a sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported. nih.govorganic-chemistry.org This approach utilizes renewable resources like alcohols derived from biomass. nih.gov Although not directly applied to furo[3,4-d]pyrimidines, the principles of this MCR could potentially be adapted.
A one-pot, three-component synthesis of furo[2,3-d]pyrimidines catalyzed by ZrOCl₂·8H₂O has also been described as a green and efficient method. organic-chemistry.org
Use of Greener Solvents and Catalysts:
The replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a key aspect of green synthesis. Similarly, the use of reusable and non-toxic catalysts is preferred.
The following table outlines potential sustainable and efficient synthetic strategies that could be investigated for the preparation of this compound, based on established green methodologies for related compounds.
| Synthetic Strategy | Key Principles | Potential Application to this compound |
| Multicomponent Reactions | One-pot synthesis, atom economy, reduced waste. | Development of a novel MCR using appropriate furan and pyrimidine precursors. |
| Catalysis | Use of efficient and recyclable catalysts (e.g., metal-based, organocatalysts, biocatalysts). | Employing a green catalyst for the key ring-forming steps. |
| Green Solvents | Use of water, ethanol, or other benign solvents. | Performing the synthesis in an aqueous medium to minimize organic solvent use. |
| Microwave-Assisted Synthesis | Reduced reaction times, often leading to higher yields and cleaner reactions. | Accelerating the key synthetic steps using microwave irradiation. nih.gov |
The synthesis of furo[3,4-d]pyrimidine derivatives has been achieved through various routes, such as the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride. nih.gov Adapting such syntheses to incorporate green chemistry principles would be a valuable endeavor in the field.
Biological Efficacy and Pharmacological Modulation of Furo 3,4 D Pyrimidine Derivatives
Antiviral Modulatory Potential
Inhibition of HIV-1 Reverse Transcriptase by Dihydrofuro[3,4-d]pyrimidine Derivatives
Recent research has identified dihydrofuro[3,4-d]pyrimidine derivatives as a novel class of highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netnih.govacs.orgfigshare.comacs.org These compounds have demonstrated significant antiviral activities, particularly against drug-resistant strains of HIV-1.
A series of diarylpyrimidine (DAPY) derivatives incorporating the dihydrofuro[3,4-d]pyrimidine scaffold were designed and synthesized. researchgate.netacs.org Among these, compounds 13c2 and 13c4 were found to be exceptionally potent against a wide array of HIV-1 strains with single NNRTI-resistant mutations, showing EC50 values in the nanomolar range (0.9–8.4 nM). researchgate.netnih.govacs.orgfigshare.comacs.org Their potency was notably superior to that of the established antiretroviral drug Etravirine (ETV). researchgate.netnih.govacs.orgfigshare.com Furthermore, both 13c2 and 13c4 exhibited activities comparable to ETV against HIV-1 with challenging double mutations, such as F227L+V106A and K103N+Y181C. researchgate.netacs.org
Further studies led to the development of derivatives 14b and 16c , which also showed superior potency against a panel of HIV-1 resistant strains (EC50 = 5.79–28.3 nM for 14b and 2.85–18.0 nM for 16c ). nih.gov These compounds demonstrated markedly improved activity against the difficult-to-treat F227L/V106A and K103N/Y181C mutations when compared to both Etravirine and Rilpivirine. nih.gov The enzymatic assays confirmed that 14b and 16c act as HIV-1 NNRTIs, with moderate inhibition of the reverse transcriptase enzyme (IC50 = 0.14–0.15 μM). nih.gov
Antiviral Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against HIV-1 Strains
| Compound | HIV-1 Strain | EC50 (nM) | Reference |
|---|---|---|---|
| 13c2 | Single NNRTI-resistant mutations | 0.9 - 8.4 | researchgate.netnih.govacs.orgfigshare.comacs.org |
| 13c4 | Single NNRTI-resistant mutations | 0.9 - 8.4 | researchgate.netnih.govacs.orgfigshare.comacs.org |
| 14b | Resistant strains | 5.79 - 28.3 | nih.gov |
| 16c | Resistant strains | 2.85 - 18.0 | nih.gov |
Interaction with HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket (NNIBP)
The design of these potent dihydrofuro[3,4-d]pyrimidine derivatives was guided by a structure-based scaffold-hopping strategy targeting the "tolerant region I" and "tolerant region II" of the NNRTI binding pocket (NNIBP). researchgate.netnih.govacs.orgfigshare.com Molecular docking and molecular dynamics simulations have been employed to understand the binding modes of these inhibitors within the NNIBP. frontiersin.org
The dihydrofuro[3,4-d]pyrimidine core is thought to effectively occupy the NNIBP. researchgate.net The exposed oxygen atom of this scaffold can act as a hydrogen bond acceptor, forming additional hydrogen bond interactions with amino acid residues in the binding pocket, which may contribute to the improved resistance profiles of these compounds. nih.gov Docking studies revealed that these compounds interact with key amino acid residues, and in some cases, form new hydrogen bonds with residues such as Lys103, Tyr318, and His235, suggesting a potential mechanism for their enhanced anti-HIV-1 activities. frontiersin.org
Related Pharmacological Activities of Furo[2,3-d]pyrimidine (B11772683) Derivatives
The furo[2,3-d]pyrimidine scaffold, an isomer of the aforementioned antiviral agents, has been extensively explored for its potential as a kinase inhibitor in the context of cancer therapy. researchgate.net These derivatives are considered bioisosteres of the purine (B94841) analog ATP, which allows them to be taken up by cells and interfere with kinase function. nih.gov
Kinase Inhibition Profiles
Furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer treatment. nih.govnih.gov A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their EGFR inhibitory activity. nih.gov Modifications at the 5-position of the furo[2,3-d]pyrimidine ring were found to significantly impact their inhibitory potency against both EGFR and HER2. nih.gov
Specifically, derivatives bearing a 5-carboxylic acid side chain, such as the 3-chloroanilino derivative 8c and the 3-bromoanilino derivative 8d , demonstrated significant submicromolar inhibition of EGFR. nih.gov Another compound, 10 , also showed potent EGFR inhibition. nih.gov Interestingly, the ester 7h displayed significant antiproliferative activity against the A549 cell line (IC50 0.5 μM), suggesting it may act as a prodrug for its corresponding acid analogue, 10 . nih.gov
EGFR Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
| Compound | Description | EGFR Inhibition | Antiproliferative Activity (A549 cell line, IC50) | Reference |
|---|---|---|---|---|
| 8c | 3-chloroanilino derivative with 5-carboxylic acid | Submicromolar | Not Reported | nih.gov |
| 8d | 3-bromoanilino derivative with 5-carboxylic acid | Submicromolar | Not Reported | nih.gov |
| 10 | Lapatinib analogue with 5-carboxylic acid | 100% | 21.4 μM | nih.gov |
| 7h | Ester analogue of compound 10 | 18% | 0.5 μM | nih.gov |
FMS-like tyrosine kinase 3 (FLT3) is a significant target in acute myeloid leukemia (AML), especially in cases with internal tandem duplication (ITD) mutations. imtm.czdocumentsdelivered.com A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been designed as inhibitors of FLT3-ITD. imtm.czdocumentsdelivered.com
These compounds demonstrated cytotoxicity in the nanomolar range against AML cell lines expressing FLT3-ITD, such as MOLM-13 and MV4-11. imtm.czdocumentsdelivered.com One of the standout compounds, 49 , showed cytotoxic effects in Ba/F3 cells expressing either FLT3-ITD or the FLT3-ITD-F691L mutant that surpassed the potency of existing drugs like sorafenib (B1663141) and quizartinib. imtm.czdocumentsdelivered.com Further investigation of compound 49 confirmed its ability to suppress the phosphorylation of FLT3 and its downstream signaling molecules, STAT5 and ERK1/2. imtm.czdocumentsdelivered.com Molecular docking studies suggest that this class of compounds binds to the active site of FLT3 in a type II manner. imtm.czdocumentsdelivered.com
Aurora Kinase Inhibition
There is no specific information available in the searched literature detailing the activity of furo[3,4-d]pyrimidine (B15215042) derivatives as inhibitors of Aurora kinases. Research on Aurora kinase inhibition by related heterocyclic compounds focuses on different scaffolds, such as pyrimidine-based molecules in general or other fused systems like furo[2,3-d]pyrimidines. researchgate.netnih.govmdpi.com
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
No research findings were identified that specifically link furo[3,4-d]pyrimidine derivatives to the inhibition of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS). These enzymes are well-established targets for antifolate drugs, with extensive research focusing on other classes of compounds, including pyrrolo[2,3-d]pyrimidine derivatives like pemetrexed. nih.govnih.gov
PI3 Kinase p110a and Phosphodiesterase Type 4 Inhibition
Information regarding the inhibitory activity of furo[3,4-d]pyrimidine derivatives against PI3 Kinase p110α or Phosphodiesterase Type 4 (PDE4) is not present in the available literature. Research on PI3K p110α inhibitors has identified related but structurally distinct scaffolds like pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov Similarly, the development of PDE4 inhibitors has explored various chemical classes, but specific data for the furo[3,4-d]pyrimidine skeleton is absent. mdpi.comwikipedia.orgnih.gov
Serine/Threonine Kinase Inhibition (e.g., CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β)
There is no specific evidence in the reviewed literature to suggest that furo[3,4-d]pyrimidine derivatives act as inhibitors of the specified serine/threonine kinases (CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β). Research into inhibitors for these kinases has led to the development of other heterocyclic compounds, such as substituted pyrimidines and pyrido[3,4-g]quinazolines. nih.govresearchgate.netnih.govccspublishing.org.cn
Antimicrobial Potency
No studies were found that specifically evaluate the antimicrobial potency of furo[3,4-d]pyrimidine derivatives. While the broader class of pyrimidine (B1678525) derivatives has been investigated for antimicrobial properties, data specific to the furo[3,4-d]pyrimidine scaffold is not available. nih.govnih.govresearchgate.net
Antifungal Activities
Similar to antimicrobial activity, there is a lack of specific research on the antifungal properties of furo[3,4-d]pyrimidine derivatives. The existing literature on antifungal pyrimidines focuses on other structural variations. nih.govfrontiersin.orgfrontiersin.org
Advanced Research Perspectives and Therapeutic Development Trajectories
Scaffold Optimization Strategies for Enhanced Biological Efficacy
The optimization of the furo[3,4-d]pyrimidine (B15215042) scaffold is a key strategy for enhancing the biological efficacy of its derivatives. This involves modifying the core structure to improve interactions with biological targets, increase solubility, and enhance pharmacokinetic profiles. nih.gov
One common approach is the introduction of various substituents at different positions of the furo[3,4-d]pyrimidine ring system. For instance, the synthesis of furo[3,4-d]pyrimidine derivatives with mono- and diamino-substitutions has been shown to yield compounds with potent antineoplastic activity. nih.gov The nature and position of these substituents can significantly influence the compound's biological activity.
Structure-activity relationship (SAR) studies are crucial in guiding scaffold optimization. These studies systematically evaluate how different chemical modifications affect the biological activity of the compounds. For example, in the development of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, SAR analysis has been instrumental in identifying potent multi-kinase inhibitors. nih.gov These studies have revealed that specific substitutions can enhance inhibitory activity against key cancer-related kinases like FLT3 and VEGFR2. nih.gov
Another optimization strategy involves the creation of hybrid molecules by fusing the furo[3,4-d]pyrimidine scaffold with other pharmacologically active moieties. This approach aims to combine the therapeutic benefits of both parent molecules into a single entity. For instance, combining the furo[2,3-d]pyrimidine (B11772683) scaffold with a 1,3,4-thiadiazole (B1197879) ring has led to the development of potent anticancer agents. nih.gov
The following table summarizes key scaffold optimization strategies and their impact on biological activity.
| Optimization Strategy | Modification | Resulting Biological Activity | Reference |
| Substitution | Introduction of mono- and diamino groups | Potent antineoplastic activity | nih.gov |
| Structure-Activity Relationship (SAR) | Systematic modification of substituents | Identification of potent multi-kinase inhibitors | nih.gov |
| Hybridization | Fusion with 1,3,4-thiadiazole | Enhanced anticancer properties | nih.gov |
| Isosteric Replacement | Replacement of pteridine (B1203161) ring with pyrazolo[3,4-d]pyrimidine | Improved DHFR inhibition | nih.gov |
Design of Novel Multi-Targeting Agents for Complex Disease Pathways
Complex diseases such as cancer and neurodegenerative disorders often involve multiple dysregulated biological pathways. nih.govnih.gov Consequently, drugs that can simultaneously modulate multiple targets, known as multi-targeting agents, are gaining increasing interest. nih.gov The versatile furo[3,4-d]pyrimidine scaffold serves as a valuable platform for the design of such agents. nih.gov
The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, has been successfully utilized to develop multi-kinase inhibitors. ed.ac.ukrsc.org These compounds can target several kinases involved in cancer progression, such as EGFR, VEGFR, and FLT3. nih.govresearchgate.net For example, a series of pyrazolo[3,4-d]pyrimidine derivatives has been developed that potently inhibits both FLT3 and VEGFR2, demonstrating a dual-action mechanism that can be effective against acute myeloid leukemia. nih.gov
In the context of Alzheimer's disease, pyrimidine (B1678525) derivatives have been investigated for their ability to inhibit multiple targets, including monoamine oxidase and acetylcholinesterase. nih.gov The design of multi-target agents for such complex neurological disorders holds the promise of more effective therapeutic interventions.
The development of dual inhibitors is a prominent strategy in this area. For instance, novel furo[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors, targeting a critical signaling pathway in cancer. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine-based compounds have been identified as dual c-Src/Abl inhibitors. nih.gov
The table below highlights examples of multi-targeting agents based on pyrimidine and related scaffolds.
| Scaffold | Targets | Therapeutic Area | Reference |
| Pyrazolo[3,4-d]pyrimidine | FLT3, VEGFR2 | Cancer (Acute Myeloid Leukemia) | nih.gov |
| Furo[2,3-d]pyrimidine | PI3K, AKT | Cancer | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | c-Src, Abl | Cancer | nih.gov |
| Pyrimidine Derivatives | Monoamine Oxidase, Acetylcholinesterase | Alzheimer's Disease | nih.gov |
Exploration of Uncharted Biological Targets for Furo[3,4-d]pyrimidine Derivatives
While much research has focused on established targets like kinases, the furo[3,4-d]pyrimidine scaffold holds potential for interacting with a broader range of biological molecules. The exploration of these uncharted territories could lead to the discovery of novel therapeutic applications.
One area of exploration is the targeting of enzymes involved in epigenetic regulation. For example, inhibitors of KDM5, a histone demethylase, have been developed from a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. nih.gov Given the structural similarities, furo[3,4-d]pyrimidine derivatives could also be investigated for their potential to modulate epigenetic targets.
Another promising avenue is the development of inhibitors for proteins involved in the DNA damage response (DDR) pathway. Recently, a new class of ATR kinase inhibitors based on a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold was discovered. nih.gov ATR kinase is a key regulator of the DDR, and its inhibition is a potential strategy for cancer therapy. nih.gov
Furthermore, the anti-inflammatory properties of some pyrimidine derivatives suggest that they may interact with targets in inflammatory pathways. rsc.org For instance, novel spiro pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are key players in inflammation. rsc.org
The following table summarizes potential novel biological targets for furo[3,4-d]pyrimidine derivatives.
| Biological Target Class | Specific Example | Potential Therapeutic Application | Reference |
| Epigenetic Modulators | KDM5 (Histone Demethylase) | Cancer | nih.gov |
| DNA Damage Response Proteins | ATR Kinase | Cancer | nih.gov |
| Inflammatory Enzymes | COX-1, COX-2 | Inflammation | rsc.org |
| Calcium-Dependent Protein Kinases | PfCDPK1, PfCDPK4 | Malaria | nih.gov |
Integration of Computational and Experimental Methodologies in Drug Discovery
The integration of computational and experimental approaches has become indispensable in modern drug discovery. This synergy accelerates the identification and optimization of lead compounds, reduces costs, and provides deeper insights into drug-target interactions.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are widely used in the study of furo[3,4-d]pyrimidine derivatives. nih.govnih.gov Molecular docking simulations can predict the binding modes of these compounds within the active sites of their target proteins, helping to rationalize their biological activities and guide the design of more potent analogs. nih.govnih.gov
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov 3D-QSAR models, such as CoMFA and CoMSIA, have been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to understand the structural requirements for potent kinase inhibition. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are another crucial computational tool. sifisheriessciences.comrsc.org These studies predict the pharmacokinetic properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. sifisheriessciences.comrsc.org
The combination of these computational predictions with experimental validation is a powerful strategy. For example, a study on novel pyrazolo[3,4-d]pyrimidine derivatives combined synthesis, biological evaluation, and molecular modeling to identify potent CDK2 inhibitors. rsc.org The docking studies provided a rationale for the observed activities and guided further optimization. rsc.org
The table below illustrates the application of integrated computational and experimental methodologies.
| Methodology | Application | Outcome | Reference |
| Molecular Docking | Predicting binding modes of pyrazolo[3,4-d]pyrimidinone derivatives in CDK2 | Understanding structure-activity relationships and guiding lead optimization | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Modeling the activity of pyrazolo[3,4-d]pyrimidines as c-Src/Abl inhibitors | Identifying key structural features for dual inhibitory activity | nih.gov |
| In Silico ADME Prediction | Evaluating pharmacokinetic properties of pyrimidine derivatives | Early identification of compounds with favorable drug-like properties | sifisheriessciences.comrsc.org |
| Integrated Synthesis, Biological Testing, and Molecular Modeling | Discovery of novel furo[2,3-d]pyrimidine-based chalcones as anticancer agents | Identification of potent compounds with in vivo efficacy | nih.gov |
Q & A
Q. How can theoretical models predict biological activity or material properties?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., kinases). Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity (e.g., fluorine at position 5) with antimicrobial efficacy. These models guide prioritization of synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
